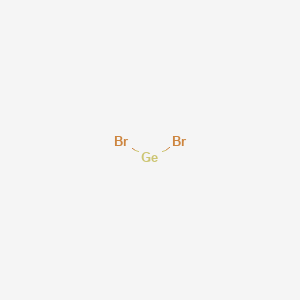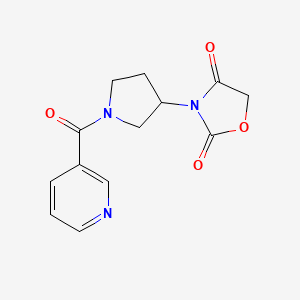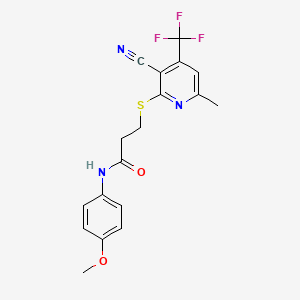
Germanium(II) bromide
説明
Germanium(II) bromide (CAS: 24415-00-7) is a highly water-soluble crystalline Germanium source . It is compatible with Bromides and lower (acidic) pH . .
Synthesis Analysis
This compound can be obtained by reducing germanium tetrabromide with germanium or zinc .Molecular Structure Analysis
This compound is a yellow-white solid . It is monoclinic, with space group P2 1 /c (No. 14), and lattice parameters a = 11.68 Å, b = 9.12 Å, c = 7.02 Å, and β = 101.9° .Chemical Reactions Analysis
This compound is soluble in ethanol and acetone . It disproportionates into germanium tetrabromide and germanium . It hydrolyzes to germanium dihydroxide .Physical And Chemical Properties Analysis
This compound is a white to pale yellow solid . It has a melting point of 120-125 °C . The molecular formula is GeBr2 and the molecular weight is 232.45 .科学的研究の応用
Electrodeposition and Nanosized Germanium
Germanium films, several micrometers thick, have been electrodeposited at room temperature from the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate, saturated with GeBr4. This process shows the potential of Germanium(II) bromide in creating nanoclusters and elemental germanium deposits, with implications for nanotechnology and materials science (Endres, 2002).
Spectrophotometric Determination
This compound has been used in a ternary complex for the spectrophotometric determination of germanium. This method is highly selective and can eliminate interference from various elements, demonstrating its application in analytical chemistry (Leong, 1971).
Colloidal Germanium and Nanomaterials
Research on colloidal germanium nanomaterials, where this compound might play a role, highlights the potential applications in optoelectronics, biological imaging, and energy conversion. These applications stem from the unique size-dependent properties of germanium nanoparticles (Vaughn & Schaak, 2013).
Germanium-Based Anode Materials
Germanium, possibly including derivatives like this compound, has been identified as a promising material for lithium-ion batteries due to its high capacity and excellent electrical conductivity. Research focuses on improving the electrochemical performance of germanium materials (Hu et al., 2016).
Semiconductor and Electronic Applications
Germanium has played a pivotal role in the development of semiconductors and electronic devices. Its unique properties, potentially impacted by compounds like this compound, have led to significant advancements in this field (Haller, 2006).
Microbial Interactions
Studies on microbial interactions with germanium, including its compounds like this compound, are important for understanding its physiological and genetic implications. This research is relevant in biotechnology and environmental science (Lee, Trevors, & Van Dyke, 1990).
作用機序
Target of Action
Germanium(II) bromide, also known as Germanium dibromide, is a chemical compound with the formula GeBr2 .
Mode of Action
It’s known that it can react with cyclopentadienylsodium or cyclopentadienylthallium in ether solvent to form germanocene .
Biochemical Pathways
Germanium, in general, has been found to have multiple biological functions and its potential value in biochemistry and medicine has increasingly captured the attention of researchers .
Result of Action
Germanium has been found to have biological activities in inflammation, immunity, and antioxidation .
Action Environment
It’s known that it is a yellow-white solid that is soluble in ethanol and acetone .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Germanium itself has been found to serve multiple biological functions and its potential value in biochemistry and medicine has increasingly captured the attention of researchers .
Cellular Effects
Germanium compounds have been found to delay the development of some malignant tumors, act as analgesics, and protect against radioactive radiation .
特性
InChI |
InChI=1S/Br2Ge/c1-3-2 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVPPTXIBVUIKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ge](Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GeBr2, Br2Ge | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | Germanium(II) bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/w/index.php?title=Germanium(II)_bromide&action=edit&redlink=1 | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70929870 | |
| Record name | Dibromogermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13769-36-3, 24415-00-7 | |
| Record name | Dibromogermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Germanium(II) bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-((Benzo[d]thiazol-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2953446.png)
![2-methyl-8-nitro-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2953447.png)


![1-(4-fluorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2953451.png)






![2-[(4-Fluorosulfonyloxyphenyl)methyl]-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B2953467.png)
![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2953468.png)
